2,7-Bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Catalog No.
S591082
CAS No.
22291-04-9
M.F
C22H24N4O4
M. Wt
408.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-Bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phen...

CAS Number

22291-04-9

Product Name

2,7-Bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

IUPAC Name

6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone

Molecular Formula

C22H24N4O4

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C22H24N4O4/c1-23(2)9-11-25-19(27)13-5-7-15-18-16(8-6-14(17(13)18)20(25)28)22(30)26(21(15)29)12-10-24(3)4/h5-8H,9-12H2,1-4H3

InChI Key

HPJFXFRNEJHDFR-UHFFFAOYSA-N

SMILES

CN(C)CCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCN(C)C)C1=O

Synonyms

naphthalene diimide, naphthalene diimide, dihydrobromide, naphthalene diimide, dihydrochloride, naphthalenediimide

Canonical SMILES

CN(C)CCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCN(C)C)C1=O

Optoelectronics and Organic Photovoltaics (OPVs):

NDI's electron-deficient nature, rigidity, and planarity make it a valuable building block for organic semiconductors. Researchers are exploring NDI-based materials for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) []. The ability to tune the band gap and optoelectronic properties of NDI by modifying its chemical structure allows researchers to design materials tailored for specific applications.

2,7-Bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound characterized by its unique structural features. This compound has a molecular formula of C22H24N4O4 and a molecular weight of approximately 408.46 g/mol. The structure includes multiple functional groups, notably two dimethylaminoethyl substituents attached to a benzo[lmn][3,8]phenanthroline backbone, which contributes to its potential biological activity and chemical reactivity .

, including:

  • Coordination with Transition Metals: The nitrogen atoms in the dimethylamino groups and the phenanthroline ring can coordinate with metals, forming stable complexes.
  • Oxidation-Reduction Reactions: The tetraone functional groups can undergo redox reactions, potentially acting as electron donors or acceptors.
  • Nucleophilic Substitution: The dimethylamino groups may participate in nucleophilic substitution reactions due to their basicity and electron-donating properties .

2,7-Bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has been studied for its biological activities, particularly in the context of:

  • Antitumor Activity: Some studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties: It may possess antimicrobial activity due to its ability to interact with cellular components.
  • DNA Binding: The compound's structure allows it to bind to DNA, which may interfere with replication and transcription processes in cells .

The synthesis of 2,7-bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic synthesis techniques. Common methods include:

  • Condensation Reactions: Combining appropriate precursors through condensation reactions to form the phenanthroline framework.
  • Alkylation: Introducing dimethylaminoethyl groups via alkylation reactions using suitable alkyl halides and bases.
  • Purification: The product is purified through recrystallization or chromatography to achieve high purity levels .

This compound finds applications in various fields including:

  • Pharmaceutical Development: As a potential lead compound for developing new anticancer or antimicrobial agents.
  • Chemical Research: Used as a ligand in coordination chemistry and material science.
  • Biochemical Studies: Investigated for its interactions with biomolecules such as DNA and proteins .

Studies on the interactions of 2,7-bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone with biological macromolecules have shown:

  • DNA Interaction: It binds to DNA through intercalation or groove binding mechanisms.
  • Protein Binding: Potential interactions with proteins involved in cell signaling pathways have been noted.
  • Metal Ion Coordination: Exhibits strong binding affinity for transition metals like copper and iron, leading to enhanced biological activity .

Similar Compounds: Comparison

Several compounds share structural similarities with 2,7-bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone. Here are some notable examples:

Compound NameStructureUnique Features
1,10-PhenanthrolineStructureKnown for chelating metal ions; used in analytical chemistry.
2-AminophenanthreneStructureExhibits different biological activities; less complex than the target compound.
4-DimethylaminobenzaldehydeStructureSimpler structure; primarily used in organic synthesis as a reagent.

The uniqueness of 2,7-bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone lies in its dual functionality as both a potent ligand and a potential therapeutic agent due to its complex structure and biological activity .

XLogP3

1.2

Related CAS

81254-00-4 (di-hydrobromide)

Other CAS

22291-04-9

Wikipedia

2,7-Bis[2-(dimethylamino)ethyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone

Dates

Last modified: 08-15-2023

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